

Application Notes: In Vivo Imaging with Cy5.5-SE Labeled Probes

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Compound of Interest

Compound Name: Cy5.5-SE

Cat. No.: B15597321

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Introduction

Cyanine 5.5 (Cy5.5) is a near-infrared (NIR) fluorescent dye widely utilized in biomedical research for the visualization and tracking of biological molecules within living organisms.[1][2] As a member of the cyanine dye family, Cy5.5 emits light in the near-infrared spectrum (approximately 694 nm), a region where light absorption and scattering by biological tissues are significantly reduced.[3] This key characteristic allows for deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores that emit in the visible light spectrum, making it an ideal candidate for whole-animal in vivo imaging.[1][3]

The succinimidyl ester (SE) variant, **Cy5.5-SE**, is an amine-reactive form of the dye, designed to covalently label proteins, antibodies, peptides, and other biomolecules containing primary amines.[4][5] This stable conjugation enables researchers to create highly specific fluorescent probes for a multitude of applications.

Key Advantages of Cy5.5 for In Vivo Imaging:

- **Deep Tissue Penetration:** The near-infrared emission wavelength minimizes interference from biological materials like hemoglobin and water, allowing for imaging at greater tissue depths.[1]
- **High Sensitivity:** The reduced tissue autofluorescence in the NIR window results in a low background signal, enhancing the detection sensitivity of the labeled probe.[1]

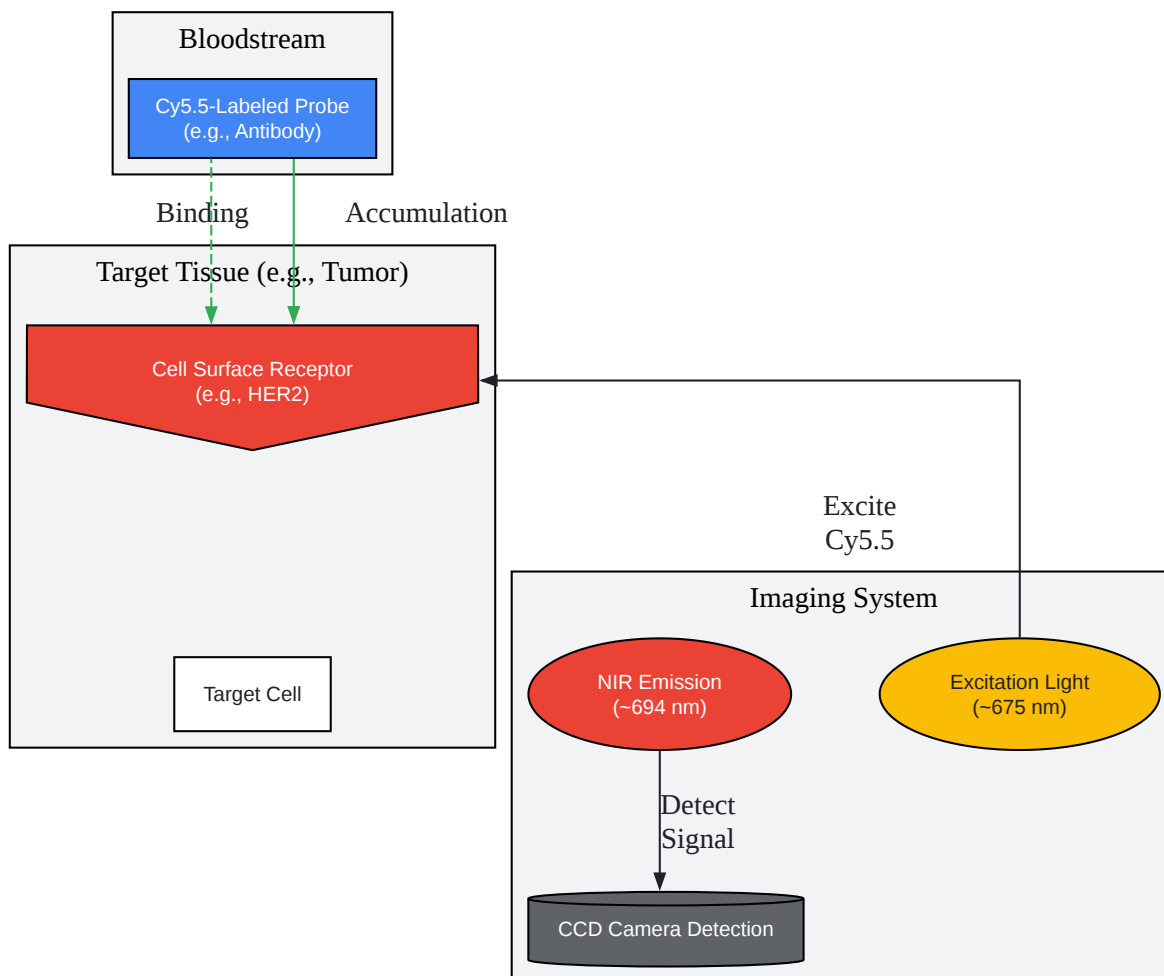
- Versatility: **Cy5.5-SE** can be conjugated to a wide array of molecules, enabling diverse research applications.[1]
- Quantitative Potential: While care must be taken to account for factors like photobleaching, Cy5.5 can be used for quantitative fluorescence measurements in vivo.[1]

Primary Applications:

- Cancer Research and Tumor Imaging: Labeled antibodies or peptides that target tumor-specific antigens can be used to non-invasively visualize tumor growth, metastasis, and response to therapeutic interventions.[3]
- Drug Development and Biodistribution: Tracking the accumulation, clearance, and organ-specific distribution of novel therapeutic agents or drug delivery nanoparticles over time is a critical component of preclinical research.[3][6]
- Sentinel Lymph Node Mapping: This technique helps identify the first lymph node(s) to which cancer cells are likely to spread from a primary tumor, providing crucial information for surgical planning.[3]

Probe Targeting and Signal Generation

The fundamental principle involves a Cy5.5-labeled ligand binding to its specific target, such as a receptor on a cell surface. This binding event leads to an accumulation of the fluorescent probe at the target site, which can then be visualized using an in vivo imaging system.



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Probe targeting a cell surface receptor and subsequent signal detection.

Experimental Protocols

Protocol 1: Protein Labeling with Cy5.5-SE

This protocol details the conjugation of **Cy5.5-SE** to a protein, such as an antibody.

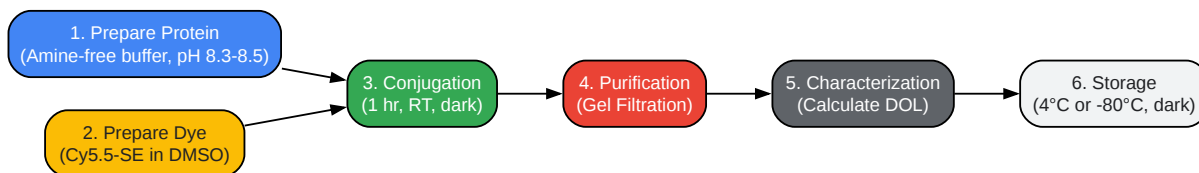
Materials:

- Protein of interest (0.5-3.0 mg/mL in amine-free buffer like PBS).[7]
- **Cy5.5-SE** (Succinimidyl Ester).
- Anhydrous Dimethyl Sulfoxide (DMSO).[3]
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[3]
- Purification Column (e.g., Sephadex G-25 gel filtration column).[8]
- Phosphate-Buffered Saline (PBS), pH 7.2.

Procedure:

- Prepare the Protein Solution:
 - Ensure the protein is in an amine-free buffer (e.g., PBS).[9] Buffers containing Tris or glycine must be exchanged.[9]
 - The protein concentration should ideally be between 2-10 mg/mL.[3]
 - Adjust the pH of the protein solution to 8.3-8.5 using the 1 M sodium bicarbonate reaction buffer.[3][8]
- Prepare the Dye Stock Solution:
 - Allow the vial of **Cy5.5-SE** to warm to room temperature before opening.[3]
 - Dissolve the **Cy5.5-SE** in anhydrous DMSO to a concentration of 10 mg/mL.[3][8] This solution should be prepared fresh and protected from light.[3][8]
- Labeling Reaction:
 - While gently stirring or vortexing, slowly add the calculated volume of the **Cy5.5-SE** stock solution to the protein solution.[3][8] The optimal molar ratio of dye to protein is typically between 6:1 and 10:1 for antibodies.[8]

- Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.[\[8\]](#)
- Purification of the Labeled Conjugate:
 - Separate the Cy5.5-labeled protein from unreacted free dye using a pre-equilibrated Sephadex G-25 gel filtration column.[\[8\]](#)
 - Elute the conjugate with PBS (pH 7.2). The labeled protein will elute as the first colored fraction, followed by the slower-moving free dye.[\[8\]](#)
- Characterization (Degree of Labeling - DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5).
 - Calculate the DOL using the following formula: $DOL = (A_{max} * \epsilon_{protein}) / ((A_{280} - (A_{max} * CF_{280})) * \epsilon_{dye})$
 - Where:
 - A_{max} is the absorbance at ~675 nm.
 - A_{280} is the absorbance at 280 nm.
 - $\epsilon_{protein}$ is the molar extinction coefficient of the protein at 280 nm.
 - ϵ_{dye} is the molar extinction coefficient of Cy5.5 (~190,000 M⁻¹cm⁻¹).
 - CF_{280} is the correction factor for the dye's absorbance at 280 nm (~0.04 for Cy5.5).[\[8\]](#)
- Storage:
 - Store the purified Cy5.5-labeled protein at 4°C, protected from light.[\[8\]](#)
 - For long-term storage, create aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[\[5\]](#)[\[8\]](#)



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*Workflow for labeling proteins with **Cy5.5-SE**.*

Protocol 2: In Vivo Fluorescence Imaging

This protocol provides a general workflow for imaging mice injected with a Cy5.5-labeled probe.

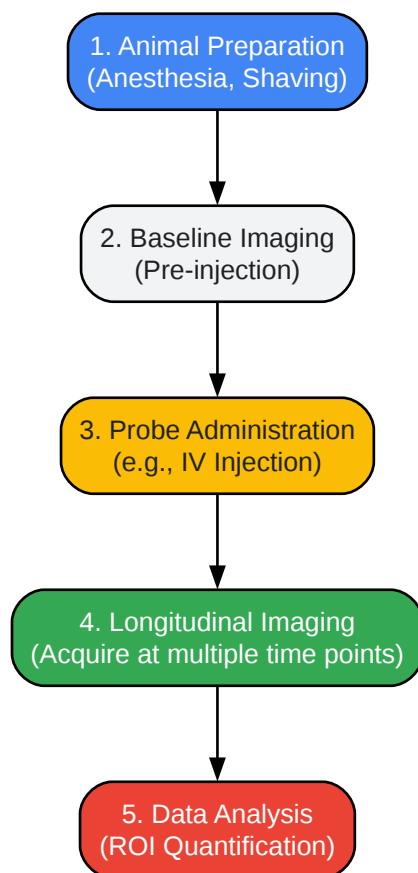
Materials:

- Cy5.5-labeled probe.
- Tumor-bearing or healthy mice (athymic nude mice are recommended to reduce light scattering by fur).[\[7\]](#)[\[8\]](#)
- In vivo imaging system (e.g., IVIS Spectrum) with appropriate filters.[\[8\]](#)
- Anesthesia system (e.g., isoflurane).[\[8\]](#)[\[10\]](#)
- Sterile vehicle (e.g., PBS or saline).[\[8\]](#)

Procedure:

- Animal Preparation:
 - Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).[\[8\]](#)[\[10\]](#)
 - If not using hairless mice, shave the area to be imaged to optimize light transmission.[\[7\]](#)[\[10\]](#)

- Acquire a baseline image before injecting the probe to assess background autofluorescence.[3]
- Place the mouse in the imaging chamber, ensuring its body temperature is maintained with a heated stage.[8][10]
- Probe Administration:
 - Dilute the Cy5.5-labeled probe to the desired concentration in a sterile vehicle.
 - Inject the probe via the desired route (intravenous tail vein injection is common).[8] The injection volume is typically 100-200 μL for a mouse.[3] A recommended starting dose for a labeled antibody is 50 μg . [7]
- Image Acquisition:
 - Perform whole-body imaging at predetermined time points (e.g., 15 min, 1h, 4h, 24h, 48h) to determine the optimal imaging window.[3]
 - Use the appropriate filter sets for Cy5.5. The excitation maximum is ~ 675 nm and the emission maximum is ~ 694 nm. A common filter set is Excitation: 615-665 nm and Emission: 695-770 nm.[10]
 - Set imaging parameters such as exposure time and f-stop. Fluorescent images often require shorter exposure times than bioluminescent images.[11][12]
 - Acquire a sequence of images.
- Data Analysis:
 - Use the imaging software to draw Regions of Interest (ROIs) over the target area (e.g., tumor) and a background region.
 - Quantify the signal intensity, often expressed in units of Radiant Efficiency.[2]
 - Calculate the signal-to-background or target-to-background ratio for each time point.



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General workflow for in vivo fluorescence imaging.

Protocol 3: Ex Vivo Biodistribution Analysis

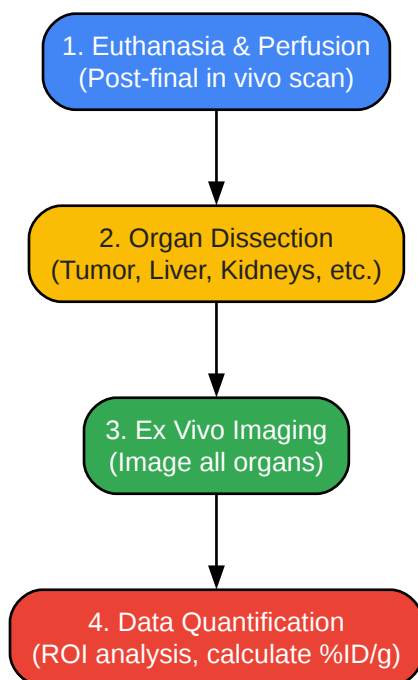
This protocol is performed after the final in vivo imaging session to confirm probe distribution in various organs.

Materials:

- In vivo imaged mice.
- Surgical tools for dissection.
- PBS for rinsing organs.
- In vivo imaging system.

Procedure:

- Euthanasia and Tissue Harvesting:
 - Immediately following the final in vivo imaging time point, euthanize the mouse using an approved method.[\[8\]](#)
 - Perfuse the animal with saline or PBS to remove blood from the organs, which can interfere with the fluorescent signal.[\[3\]](#)
 - Carefully dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart, tumor).[\[3\]](#)[\[8\]](#)
- Ex Vivo Organ Imaging:
 - Rinse the harvested organs with PBS.
 - Arrange the organs on a non-fluorescent black surface within the imaging chamber and acquire a fluorescence image using the same settings as the in vivo acquisition.[\[3\]](#)
- Data Quantification:
 - Draw ROIs around each organ in the ex vivo image and measure the average fluorescence intensity (Radiant Efficiency).[\[3\]](#)
 - To express the data as a percentage of the injected dose per gram of tissue (%ID/g), a standard curve of known concentrations of the Cy5.5-labeled probe must be created and imaged.[\[3\]](#)
 - Normalize the fluorescence intensity of each organ to its weight and calculate the %ID/g based on the standard curve.



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Workflow for ex vivo biodistribution analysis.

Data Presentation

Quantitative data should be presented clearly to allow for easy interpretation and comparison.

Table 1: Optical Properties of **Cy5.5-SE**

Property	Value	Reference
Maximum Excitation (λ_{abs})	~675 nm	[4]
Maximum Emission (λ_{em})	~694 nm	[4]
Molar Extinction Coefficient (ϵ)	~190,000 M ⁻¹ cm ⁻¹	[4]
Quantum Yield (ϕ)	0.28	

| Reactive Group | NHS Ester | |

Table 2: Example In Vivo Imaging Parameters for a Mouse Model

Parameter	Description / Value
Animal Model	Athymic nude mouse with subcutaneous U87MG tumor xenograft.[13]
Probe	Cy5.5-GX1 peptide.[13]
Probe Dose	1 nmol per mouse.[14]
Administration Route	Intravenous (tail vein).[3]
Imaging Time Points	0.5, 4, and 24 hours post-injection.[13]
Imaging System	IVIS Spectrum or similar.
Excitation Filter	615-665 nm.[10]
Emission Filter	695-770 nm.[10]

| Anesthesia | 1-2% Isoflurane.[8] |

Table 3: Example Presentation of Ex Vivo Biodistribution Data (24h post-injection)

Organ	Average Radiant Efficiency (p/s/cm ² /sr) / (μW/cm ²)	Weight (g)	% Injected Dose / gram (%ID/g)
Tumor	1.5 x 10 ⁸	0.35	15.2
Liver	8.9 x 10 ⁷	1.20	6.5
Kidneys	6.5 x 10 ⁷	0.30	7.8
Spleen	2.1 x 10 ⁷	0.10	2.5
Lungs	1.8 x 10 ⁷	0.15	1.4
Heart	1.1 x 10 ⁷	0.12	1.1
Muscle	1.0 x 10 ⁷	0.10	1.0

(Note: Data are hypothetical and for illustrative purposes only. Actual values will vary based on the specific probe, target, and animal model.)

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